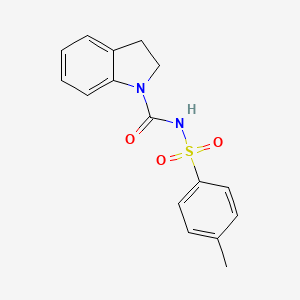

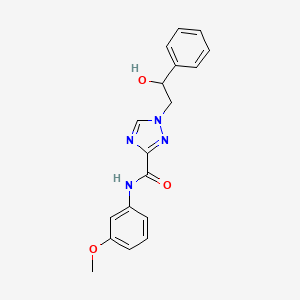

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives, such as “this compound”, typically involves the reduction of the corresponding indoles . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .科学的研究の応用

Structure Determination and Synthesis

- Structure Determination of Tolbutamide : A study by Nirmala and Gowda (1981) on a similar sulfonamide compound, N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, highlighted its structural stability facilitated by hydrogen bonding and van der Waals interactions. This study is foundational for understanding the crystallographic properties of related compounds (Nirmala & Gowda, 1981).

- Synthesis and Characterization of Novel Sulfonamide Molecules : Murthy et al. (2018) synthesized and characterized a new sulfonamide molecule, showcasing the importance of structural and electronic properties analysis for understanding compound interactions (Murthy et al., 2018).

Potential Applications

- Antitubercular Activity : Purushotham and Poojary (2018) explored the potential of a related compound as an antitubercular agent against Mycobacterium tuberculosis, providing insights into possible medical applications beyond the scope of this synthesis (Purushotham & Poojary, 2018).

- Electrophilic Cyanation for Synthesis of Benzonitriles : Anbarasan, Neumann, and Beller (2011) developed a benign electrophilic cyanation reagent, highlighting a method for synthesizing benzonitriles, indicative of the compound's utility in creating pharmaceutical intermediates (Anbarasan et al., 2011).

- Anticancer Effects and Carbonic Anhydrase Inhibition : Research by Gul et al. (2018) on dibenzenesulfonamides demonstrated their anticancer effects through apoptosis and autophagy pathways, suggesting a pathway for developing new anticancer drug candidates (Gul et al., 2018).

将来の方向性

The future directions for “N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide” could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This is because 2,3-dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutically useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that they can exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The molecular weight of the compound is 1191638 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The synthesis of indole derivatives often involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . This suggests that the chemical environment during synthesis could potentially influence the compound’s action and stability.

特性

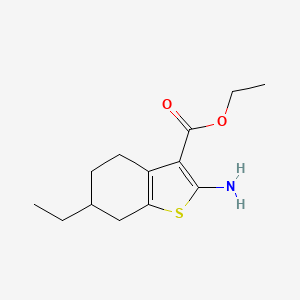

IUPAC Name |

N-(4-methylphenyl)sulfonyl-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-12-6-8-14(9-7-12)22(20,21)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQABHXBGVHEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-Chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one](/img/structure/B2916398.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2916413.png)

![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2916416.png)

![7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2916418.png)